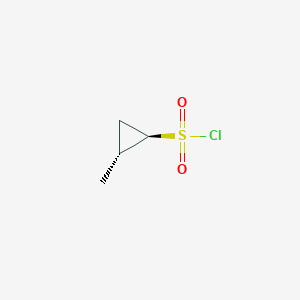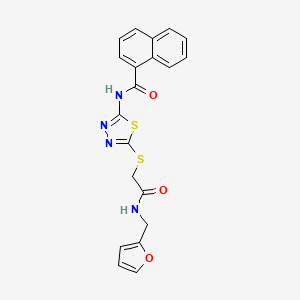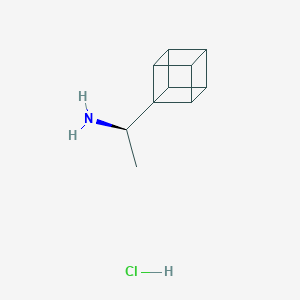![molecular formula C24H26N2OS B2505285 6-(1-アダマンチル)-2-[(3-メトキシベンジル)スルファニル]ニコチノニトリル CAS No. 625371-48-4](/img/structure/B2505285.png)
6-(1-アダマンチル)-2-[(3-メトキシベンジル)スルファニル]ニコチノニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile is a complex organic compound that features a unique structure combining an adamantyl group, a methoxybenzyl sulfanyl group, and a nicotinonitrile moiety
科学的研究の応用
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its adamantyl group imparts rigidity and stability, making it useful in the design of novel materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1-adamantylamine with 3-methoxybenzyl chloride to form an intermediate, which is then reacted with nicotinonitrile under specific conditions to yield the final product. The reactions are often carried out in the presence of a base such as potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxybenzyl sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
作用機序
The mechanism of action of 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides a hydrophobic interaction, while the methoxybenzyl sulfanyl group can form hydrogen bonds or other interactions with the target. This dual interaction enhances the compound’s binding affinity and specificity, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 5-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]benzimidazole
- 1-Adamantyl-3-methoxybenzyl sulfide
- 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]pyridine
Uniqueness
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile stands out due to its combination of an adamantyl group and a nicotinonitrile moiety, which is not commonly found in similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
6-(1-adamantyl)-2-[(3-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-27-21-4-2-3-16(10-21)15-28-23-20(14-25)5-6-22(26-23)24-11-17-7-18(12-24)9-19(8-17)13-24/h2-6,10,17-19H,7-9,11-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBDTCBGGSQWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)butanoate;trifluoromethanesulfonate](/img/structure/B2505205.png)



![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)


![3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B2505217.png)


![N-(2-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)

